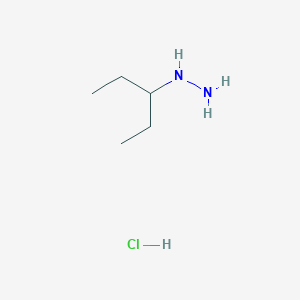

1-(Pentan-3-yl)hydrazine hydrochloride

Description

BenchChem offers high-quality 1-(Pentan-3-yl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pentan-3-yl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentan-3-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-3-5(4-2)7-6;/h5,7H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFLBOKQFSMRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221024-42-6 | |

| Record name | (pentan-3-yl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pentan-3-yl)hydrazine Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(pentan-3-yl)hydrazine hydrochloride (CAS Number: 221024-42-6), a versatile alkylhydrazine intermediate with significant potential in pharmaceutical and agrochemical research. While specific literature on this compound is sparse, this document leverages established principles of hydrazine chemistry to present its physicochemical properties, plausible synthetic routes, detailed characterization methodologies, and key applications in the synthesis of nitrogen-containing heterocyclic scaffolds. A thorough discussion on the safe handling and storage of this reactive molecule is also included to ensure best laboratory practices. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize alkylhydrazines as building blocks in the design and synthesis of novel bioactive molecules.

Introduction: The Role of Alkylhydrazines in Medicinal Chemistry

Hydrazine derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds that form the backbone of many pharmaceutical agents.[1] The nucleophilic nature of the hydrazine moiety (–NH–NH₂) facilitates a variety of chemical transformations, including condensations, cyclizations, and substitutions, making it an invaluable synthon in medicinal chemistry.[1] Alkylhydrazines, such as 1-(pentan-3-yl)hydrazine, offer a means to introduce specific lipophilic groups into a target molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

1-(Pentan-3-yl)hydrazine hydrochloride is a salt of the corresponding free base, which enhances its stability and ease of handling.[2] As an intermediate, its primary utility lies in the construction of nitrogen-containing ring systems, which are prevalent in many biologically active compounds.[2][3] This guide will delve into the technical aspects of this specific reagent, providing a foundational understanding for its effective use in a research and development setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis and analysis. The key properties of 1-(pentan-3-yl)hydrazine hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 221024-42-6 | [2][4] |

| Molecular Formula | C₅H₁₅ClN₂ | [2][4] |

| Molecular Weight | 138.64 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥95% | [2] |

| Storage | Room temperature, under inert atmosphere | [2] |

Synthesis of 1-(Pentan-3-yl)hydrazine Hydrochloride

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from tert-butyl carbazate, as illustrated in the workflow below.

Caption: Proposed synthesis of 1-(pentan-3-yl)hydrazine hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-Butyl 1-(pentan-3-yl)carbazate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl carbazate (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add 3-bromopentane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 1-(pentan-3-yl)carbazate.

Step 2: Synthesis of 1-(Pentan-3-yl)hydrazine hydrochloride

-

Dissolve the purified tert-butyl 1-(pentan-3-yl)carbazate (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.

-

To this solution, add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (typically 2 M, 2-3 equivalents) dropwise at 0 °C.

-

A precipitate should form upon addition.

-

Stir the mixture at room temperature for 1-2 hours.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(pentan-3-yl)hydrazine hydrochloride as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for 1-(pentan-3-yl)hydrazine hydrochloride are not publicly available, the expected spectroscopic features can be predicted.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet), a methine proton, and exchangeable protons of the hydrazinium moiety. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Resonances for the methyl and methylene carbons of the ethyl groups, and the methine carbon attached to the nitrogen. |

| IR Spectroscopy | Characteristic N-H stretching vibrations, C-H stretching of the alkyl groups, and N-H bending frequencies.[7] |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak for the free base [C₅H₁₄N₂]⁺ or a fragment corresponding to the loss of a proton. |

Applications in Heterocyclic Synthesis

The primary application of 1-(pentan-3-yl)hydrazine hydrochloride is as a nucleophilic building block for the synthesis of various heterocyclic systems, particularly pyrazoles and triazoles, which are of significant interest in drug discovery.[8][9][10][11]

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8][10][11]

Caption: Synthesis of pyrazoles from 1-(pentan-3-yl)hydrazine.

Experimental Protocol for Pyrazole Synthesis (Representative)

-

To a solution of 1-(pentan-3-yl)hydrazine hydrochloride (1.0 equivalent) in ethanol, add a base such as triethylamine or sodium acetate (1.1 equivalents) to liberate the free hydrazine.

-

Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 equivalent) to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyrazole.

Synthesis of Triazole Derivatives

Triazoles are five-membered heterocycles with three nitrogen atoms. 1,2,4-Triazoles can be synthesized from hydrazines through various methods, including reaction with formamide or condensation with diacylamines.[12][13]

Safety and Handling

Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[1][14]

-

Toxicity: Hydrazines are toxic and can be harmful if swallowed, in contact with skin, or if inhaled.[15][16] They can cause skin and eye irritation, and some are suspected of causing cancer.[15][17] Acute exposure may lead to effects on the nervous system, liver, and kidneys.[14]

-

Handling: Always handle 1-(pentan-3-yl)hydrazine hydrochloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(Pentan-3-yl)hydrazine hydrochloride is a valuable building block for the synthesis of diverse heterocyclic compounds with potential applications in drug discovery and development. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established principles of hydrazine chemistry. Researchers and scientists are encouraged to use this information as a starting point for their investigations, while always adhering to strict safety protocols when handling this and other hydrazine derivatives.

References

- MySkinRecipes. 1-(pentan-3-yl)hydrazine hydrochloride.

- Hfaiedh, J., et al. (2020).

- Pharmaffiliates. Synthesis, Reactions and Medicinal Uses of Pyrazole.

- Hfaiedh, J., et al. (2020).

- ISRES Publishing. (2021). Synthesis of Triazole Compounds.

- Ben-Aoun, A., et al. (2023).

- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.

- Dahlem, A. M., et al. (2021).

- Frontiers Media S.A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.

- SciSpace. (2019).

- Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.

- Organic Chemistry Portal.

- RACO. (2014).

- National Center for Biotechnology Information. (1997). Toxicological Profile for Hydrazines - References.

- Taylor & Francis. (2024). Acute exposure to hydrazine reported to four United States regional poison centers: reconsidering a paradigm. Clinical Toxicology.

- Wikipedia. Hydrazine.

- Defense Technical Information Center. (1970). Biochemical Pharmacology of Hydrazines Toxicity.

- ResearchGate. (2025). Synthetic methodology for alkyl substituted hydrazines.

- The Royal Society of Chemistry.

- Google Patents. (2017). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.

- Organic Chemistry Portal. (2007).

- Sigma-Aldrich. (2025).

- MySkinRecipes. 1-(pentan-3-yl)hydrazine hydrochloride.

- Organic Syntheses. Procedure.

- Merck Millipore.

- Sigma-Aldrich. (2024).

- DC Fine Chemicals.

- ChemicalBook. 1-(pentan-3-yl)hydrazine hydrochloride.

- Google Patents. (2021). CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine.

- Pharmacy Research. [(2S,3S)-2-(Benzyloxy)pentan-3-yl]hydrazine(2S,3S)-2,3-bis(benzoyloxy)

- Thieme. (2007). Product Class 17: Hydrazones.

- BLDpharm. [(2S,3S)-2-(Benzyloxy)pentan-3-yl]hydrazine (2S,3S)-2,3-bis(benzoyloxy)

- ResearchGate. (2019).

- Carl ROTH. (2026).

- Proactive Molecular Research. 1-(pentan-3-yl)hydrazine hydrochloride.

- ChemBK. [(2S,3S)-2-(BENZYLOXY)PENTAN-3-YL)HYDRAZINE(2S,3S)-2,3-BIS(BENZOYLOXY)SUCCINATE.)-2,3-BIS(BENZOYLOXY)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1-(pentan-3-yl)hydrazine hydrochloride [myskinrecipes.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. 1-(pentan-3-yl)hydrazine hydrochloride | 221024-42-6 [chemicalbook.com]

- 5. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 6. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 14. academic.oup.com [academic.oup.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of 1-(Pentan-3-yl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(Pentan-3-yl)hydrazine hydrochloride (CAS No: 221024-42-6), a key intermediate in modern organic and medicinal chemistry.[1] This document elucidates the structural features of the molecule through a detailed examination of predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide also outlines a plausible synthetic route and discusses the reactivity of the hydrazine functional group in the context of its hydrochloride salt. The content is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required for the effective utilization of this compound in synthetic applications.

Introduction

1-(Pentan-3-yl)hydrazine hydrochloride is a substituted hydrazine derivative that serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1] Its molecular formula is C₅H₁₅ClN₂ and it has a molecular weight of 138.64 g/mol .[1] The presence of the hydrazine moiety, a potent nucleophile, coupled with the specific steric and electronic environment imparted by the pentan-3-yl group, makes this compound a versatile reagent in the construction of complex molecular architectures, particularly those with pharmaceutical applications. The hydrochloride salt form enhances the compound's stability and handling characteristics. This guide aims to provide a detailed understanding of its molecular structure to facilitate its application in research and development.

Molecular Structure and Spectroscopic Analysis

A thorough understanding of the molecular structure of 1-(Pentan-3-yl)hydrazine hydrochloride is paramount for its effective use. In the absence of published experimental spectra, this section presents predicted spectroscopic data and their interpretation.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 1-(Pentan-3-yl)hydrazine hydrochloride in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Pentan-3-yl)hydrazine Hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (terminal methyl) | ~ 0.9 | Triplet | 6H |

| CH₂ (methylene) | ~ 1.5 - 1.7 | Multiplet | 4H |

| CH (methine) | ~ 3.0 - 3.2 | Multiplet | 1H |

| NH₂⁺ (hydrazinium) | Broad singlet | 3H | |

| NH (hydrazinium) | Broad singlet | 1H |

-

Causality of Chemical Shifts: The protons of the terminal methyl groups (CH₃) are expected to be the most shielded, thus appearing at the lowest chemical shift. The methylene protons (CH₂) will be slightly deshielded due to their proximity to the electron-withdrawing hydrazinium group. The methine proton (CH) directly attached to the nitrogen will be the most deshielded of the aliphatic protons. The protons on the nitrogen atoms (NH₂⁺ and NH) will be significantly deshielded due to the positive charge and will likely appear as broad signals due to quadrupole broadening and exchange with the solvent.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Pentan-3-yl)hydrazine Hydrochloride

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~ 10 - 15 |

| CH₂ | ~ 25 - 30 |

| CH | ~ 60 - 65 |

-

Structural Insights: The spectrum is expected to be simple, with three distinct signals corresponding to the three unique carbon environments in the pentan-3-yl group. The methine carbon (CH) bonded to the nitrogen will be the most deshielded.

Predicted FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands for 1-(Pentan-3-yl)hydrazine Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 (broad) | N-H | Stretching |

| 2960 - 2850 | C-H | Stretching (aliphatic) |

| 1600 - 1500 | N-H | Bending |

| 1470 - 1450 | C-H | Bending |

-

Functional Group Confirmation: The broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations in the hydrazinium ion. The presence of aliphatic C-H bonds is confirmed by the stretches in the 2960-2850 cm⁻¹ region. The N-H bending vibrations provide further evidence for the hydrazine functional group.

Predicted Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base (1-(Pentan-3-yl)hydrazine) would be expected at m/z 102.12.

-

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the cleavage of C-C and C-N bonds. Common fragments would include the loss of an ethyl group ([M-29]⁺) resulting in a peak at m/z 73, and the pentan-3-yl cation at m/z 71. The base peak could correspond to a stable fragment resulting from the cleavage of the N-N bond or the C-N bond.

Synthesis and Reactivity

Proposed Synthetic Workflow

A common method for the synthesis of alkylhydrazines is the reductive amination of a ketone with hydrazine, followed by acidification to form the hydrochloride salt.

Sources

In-Depth Technical Guide to the Synthesis of 1-(Pentan-3-yl)hydrazine Hydrochloride

Introduction

1-(Pentan-3-yl)hydrazine hydrochloride is a substituted hydrazine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds.[1] The presence of the pentan-3-yl group introduces specific steric and electronic properties that can be leveraged in the design of novel molecules. This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 1-(pentan-3-yl)hydrazine hydrochloride, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are based on well-established chemical transformations and are designed to be both efficient and scalable.

This document will detail a two-step synthesis beginning with the formation of pentan-3-one hydrazone, followed by its reduction to 1-(pentan-3-yl)hydrazine and subsequent conversion to the hydrochloride salt. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and safety considerations.

Proposed Synthetic Pathway

The synthesis of 1-(pentan-3-yl)hydrazine hydrochloride can be efficiently achieved through a two-step process:

-

Hydrazone Formation: The condensation reaction of pentan-3-one with hydrazine hydrate to form pentan-3-one hydrazone.

-

Reduction and Salt Formation: The reduction of the resulting hydrazone to 1-(pentan-3-yl)hydrazine, followed by treatment with hydrochloric acid to yield the stable hydrochloride salt.

This pathway is advantageous due to the ready availability of the starting materials and the generally high yields of the individual steps.

Overall Reaction Scheme

Caption: Overall synthetic workflow for 1-(pentan-3-yl)hydrazine hydrochloride.

Experimental Protocols

Part 1: Synthesis of Pentan-3-one Hydrazone

The initial step involves the formation of a hydrazone from pentan-3-one and hydrazine hydrate. This is a classic condensation reaction where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ketone.[2][3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pentan-3-one | 86.13 | 8.61 g | 0.10 |

| Hydrazine Hydrate (64%) | 50.06 | 6.25 g | 0.10 |

| Ethanol (95%) | - | 50 mL | - |

| Acetic Acid (glacial) | 60.05 | 2-3 drops | - |

Step-by-Step Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentan-3-one (8.61 g, 0.10 mol) and ethanol (50 mL).

-

Slowly add hydrazine hydrate (6.25 g, 0.10 mol) to the stirred solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the pentan-3-one spot disappears.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude pentan-3-one hydrazone can be used in the next step without further purification. For characterization purposes, a small sample can be purified by vacuum distillation.

Part 2: Synthesis of 1-(Pentan-3-yl)hydrazine Hydrochloride

The second step is the reduction of the C=N double bond of the hydrazone to a C-N single bond, followed by the formation of the hydrochloride salt.[4] While various reducing agents can be employed, this protocol will focus on the use of a borane-based reagent for its efficiency. The Wolff-Kishner reduction is another common method for reducing hydrazones, but it is typically used to fully deoxygenate the carbonyl to a methylene group under strongly basic conditions.[2][5][6][7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pentan-3-one Hydrazone (crude) | ~100.16 | ~10.0 g | ~0.10 |

| Diborane (as a solution in THF) | - | (To be calculated) | - |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |

| Hydrochloric Acid (in ether) | - | To pH ~2 | - |

| Diethyl Ether, anhydrous | - | As needed for precipitation | - |

Step-by-Step Procedure

-

Transfer the crude pentan-3-one hydrazone to a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve the hydrazone in 100 mL of anhydrous THF.

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add a solution of diborane in THF via the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cautiously quench the excess diborane by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in diethyl ether and cool in an ice bath.

-

Slowly add a solution of hydrochloric acid in ether until the pH is approximately 2.

-

The 1-(pentan-3-yl)hydrazine hydrochloride will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Mechanistic Insights

Hydrazone Formation

The formation of the hydrazone proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of pentan-3-one. This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the hydrazone. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[3]

Sources

- 1. 1-(pentan-3-yl)hydrazine hydrochloride [myskinrecipes.com]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. orgosolver.com [orgosolver.com]

- 4. research.aston.ac.uk [research.aston.ac.uk]

- 5. Wolff-Kishner Reduction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

physical and chemical properties of 1-(Pentan-3-yl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Pentan-3-yl)hydrazine hydrochloride (CAS No. 221024-42-6). As a substituted hydrazine, this compound is a valuable intermediate in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds of pharmaceutical and agrochemical interest. This document delineates its molecular structure, physicochemical properties, and characteristic reactivity. Furthermore, it offers detailed, field-proven protocols for its synthesis, characterization, and application in heterocyclic synthesis, grounded in established chemical principles and supported by authoritative references. The guide is designed to equip researchers with the necessary technical insights for the effective and safe utilization of this versatile chemical building block.

Introduction

1-(Pentan-3-yl)hydrazine hydrochloride is an alkyl-substituted hydrazine salt. The presence of the pentan-3-yl group, a moderately bulky and non-polar alkyl substituent, influences its solubility, reactivity, and the steric environment of the resulting derivatives. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base, which, like many hydrazines, is expected to be more reactive and susceptible to air oxidation.

This compound serves primarily as a nucleophilic building block. The terminal nitrogen of the hydrazine moiety (-NH₂) is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to form a variety of heterocyclic systems. Its principal application lies in the synthesis of pyrazoles, pyridazines, and other related structures that are prevalent in medicinal chemistry.

Molecular and Physicochemical Properties

The structural and physical properties of 1-(Pentan-3-yl)hydrazine hydrochloride are fundamental to its application in chemical synthesis. While specific experimental data for this exact compound is not widely published, properties can be reliably inferred from closely related analogues and general principles of physical organic chemistry.

Molecular Structure and Identification

| Property | Value | Source |

| Chemical Name | 1-(Pentan-3-yl)hydrazine hydrochloride | - |

| Synonyms | 1-(1-ethylpropyl)hydrazine hydrochloride | [1] |

| CAS Number | 221024-42-6 | [1] |

| Molecular Formula | C₅H₁₅ClN₂ | [1] |

| Molecular Weight | 138.64 g/mol | [1] |

| InChI Key | CJFLBOKQFSMRMF-UHFFFAOYSA-N | [1] |

Physical Properties

The physical state and solubility of 1-(Pentan-3-yl)hydrazine hydrochloride are critical for its storage, handling, and use in reactions.

| Property | Estimated Value | Rationale/Reference |

| Appearance | White to off-white crystalline solid | Analogy with other alkyl hydrazine hydrochlorides such as isopropylhydrazine hydrochloride and tert-butylhydrazine hydrochloride.[2] |

| Melting Point | 120-140 °C | Based on the melting points of analogous compounds like isopropylhydrazine hydrochloride (121-125 °C) and tert-butylhydrazine hydrochloride (191-194 °C).[3] The less compact structure compared to the t-butyl analogue suggests a potentially lower melting point. |

| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | Hydrazine salts are generally soluble in polar protic solvents.[4] |

| Stability | Stable under standard conditions in a well-sealed container. Hygroscopic. Air sensitive, particularly the free base. | Recommended storage is in a cool, dry place under an inert atmosphere. |

Chemical Properties and Reactivity

The chemical utility of 1-(Pentan-3-yl)hydrazine hydrochloride is centered on the nucleophilicity of the hydrazine functional group.

Basicity and Salt Formation

As a derivative of hydrazine, the free base is weakly basic. The hydrochloride salt is stable and allows for easier handling. In reactions requiring the free base, it can be generated in situ by the addition of a suitable base, such as triethylamine or sodium acetate.

Nucleophilic Reactivity

The primary mode of reactivity is the condensation with electrophiles, most notably carbonyl compounds. The reaction with aldehydes and ketones yields the corresponding hydrazones. This reaction is a cornerstone of its synthetic utility.

Diagram: General Reaction Scheme

Caption: Synthesis of pyrazoles from 1-(Pentan-3-yl)hydrazine hydrochloride.

This reactivity is the basis for the synthesis of various five-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles.[5]

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis, characterization, and application of 1-(Pentan-3-yl)hydrazine hydrochloride.

Synthesis of 1-(Pentan-3-yl)hydrazine Hydrochloride

This two-step protocol is based on the well-established method of forming a hydrazone from a ketone followed by reduction.[2]

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of 1-(Pentan-3-yl)hydrazine hydrochloride.

Step 1: Synthesis of Pentan-3-one Hydrazone

-

To a solution of hydrazine hydrate (1.0 eq) in ethanol, add 3-pentanone (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, remove the ethanol under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification.

Step 2: Reduction to 1-(Pentan-3-yl)hydrazine

-

Dissolve the crude pentan-3-one hydrazone in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in portions. Caution: These reagents react violently with water.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting solids and wash with THF.

Step 3: Formation and Purification of the Hydrochloride Salt

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and cool to 0 °C.

-

Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/diethyl ether.[6]

Characterization Protocols

Melting Point Determination [7][8]

-

Place a small amount of the dried, crystalline product into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

The expected ¹H NMR spectrum would show signals corresponding to the ethyl groups (triplets and quartets) and the methine proton, as well as broad signals for the N-H protons.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of the free base can be performed by GC-MS. The hydrochloride salt is not suitable for direct GC analysis.

-

Neutralize an aqueous solution of the hydrochloride salt with a base (e.g., NaOH) and extract the free base into an organic solvent (e.g., dichloromethane).

-

Inject an aliquot of the organic layer into the GC-MS.

-

The mass spectrum should show a molecular ion peak corresponding to the free base (C₅H₁₄N₂) and characteristic fragmentation patterns.[10][11]

Application: Synthesis of a Substituted Pyrazole

This protocol describes a general procedure for the synthesis of a pyrazole from 1-(Pentan-3-yl)hydrazine hydrochloride and a 1,3-dicarbonyl compound, such as acetylacetone.[5][12]

-

In a round-bottom flask, dissolve 1-(Pentan-3-yl)hydrazine hydrochloride (1.0 eq) and acetylacetone (1.0 eq) in ethanol.

-

Add a mild base, such as sodium acetate (1.1 eq), to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazole.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Safety and Handling

Hydrazine derivatives are potentially hazardous and should be handled with appropriate safety precautions.

-

Toxicity: Hydrazine and its derivatives are toxic and may be carcinogenic.[2] Handle in a well-ventilated fume hood.

-

Irritant: Causes skin and eye irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hygroscopic: The hydrochloride salt can absorb moisture from the air. Store in a tightly sealed container in a dry environment.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

1-(Pentan-3-yl)hydrazine hydrochloride is a synthetically useful building block for the construction of heterocyclic compounds. Its properties, derived from its alkyl-substituted hydrazine structure and its stable salt form, make it a practical reagent for laboratory and industrial applications. The protocols provided in this guide offer a foundation for the synthesis, characterization, and utilization of this compound in the pursuit of novel molecular entities in drug discovery and materials science.

References

-

LookChem. (n.d.). 1-ISOPROPYLHYDRAZINE. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Diketones to Pyrazoles: A Quick and Efficient One-Pot Synthesis of Pyrazoles under Solvent-Free Conditions. European Journal of Organic Chemistry, 2011(24), 4645-4652.

- Kumar, A., & Kumar, R. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

- Li, Y., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 483-488.

-

AAPS PharmSciTech. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Retrieved from [Link]

- Google Patents. (2017). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.

- Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 72(1), 33-37.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]

- Newkome, G. R., & Fishel, D. L. (1966). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. The Journal of Organic Chemistry, 31(3), 677-681.

- Grekov, A. P., & Veselov, V. Y. (1974). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. (DTIC Document).

-

SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]

- Google Patents. (1969). US3458283A - Hydrazine purification.

- Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm, 19(39), 5845-5855.

-

ResearchGate. (n.d.). 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (1982). US4352941A - Process for purification of phenylhydrazine.

- Google Patents. (2016). RU2596223C2 - Method of producing high-purity hydrazine.

Sources

- 1. mt.com [mt.com]

- 2. chemos.de [chemos.de]

- 3. tert-Butylhydrazine hydrochloride | 7400-27-3 [amp.chemicalbook.com]

- 4. CAS 56795-65-4: Hydrazine, butyl-, hydrochloride (1:1) [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. US3458283A - Hydrazine purification - Google Patents [patents.google.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Organic Solvent Solubility of 1-(Pentan-3-yl)hydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(pentan-3-yl)hydrazine hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the theoretical principles governing the solubility of this compound and presents a standardized experimental protocol for its quantitative determination. While specific solubility data for this compound is not extensively published, this guide establishes a predictive framework based on its molecular structure and offers a robust methodology for empirical validation.

Introduction: The Critical Role of Solubility in Chemical Applications

1-(Pentan-3-yl)hydrazine hydrochloride is a chemical intermediate primarily utilized in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its utility as a building block in forming nitrogen-containing rings makes it a valuable component in medicinal chemistry and agrochemical development.[1] The success of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of the solubility of the reagents involved. A well-characterized solubility profile enables the rational selection of solvents, which can optimize reaction kinetics, improve yield and purity, and facilitate downstream processing. This guide provides the foundational knowledge and practical methodology to empower researchers in their work with 1-(pentan-3-yl)hydrazine hydrochloride.

Molecular Profile and Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(pentan-3-yl)hydrazine hydrochloride is essential for predicting its solubility behavior.

-

Molecular Formula: C₅H₁₅ClN₂[1]

-

Molecular Weight: 138.64 g/mol [1]

-

Structure: 1-(Pentan-3-yl)hydrazine hydrochloride is the salt of an organic base (1-(pentan-3-yl)hydrazine) and a strong acid (hydrochloric acid). The molecule possesses both a non-polar hydrocarbon component (the pentyl group) and a highly polar, ionic hydrazinium chloride group. This amphiphilic nature is the primary determinant of its solubility characteristics.

The presence of the ionic hydrazinium chloride group suggests that the molecule is capable of strong ion-dipole interactions with polar solvents. Conversely, the pentyl group provides a lipophilic character, which will favor interactions with non-polar organic solvents. The overall solubility in a given solvent will be a balance of these competing characteristics.

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For 1-(pentan-3-yl)hydrazine hydrochloride, its solubility will be dictated by the polarity of the solvent and its ability to engage in specific intermolecular interactions.

Polar Protic Solvents

Polar protic solvents, such as alcohols (e.g., methanol, ethanol) and water, are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Due to its ionic nature, 1-(pentan-3-yl)hydrazine hydrochloride is expected to be most soluble in these solvents. The solvent's hydrogen atoms will solvate the chloride ion, while the solvent's electronegative atoms (oxygen or nitrogen) will interact with the hydrazinium cation.

Polar Aprotic Solvents

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, possess large dipole moments but lack O-H or N-H bonds. While they are not hydrogen bond donors, their polarity allows them to solvate ions to some extent. It is predicted that 1-(pentan-3-yl)hydrazine hydrochloride will exhibit moderate to good solubility in highly polar aprotic solvents like DMSO and DMF. Its solubility in less polar aprotic solvents like acetone is expected to be lower.

Non-Polar Solvents

Non-polar solvents, such as hexane, toluene, and diethyl ether, have low dielectric constants and interact primarily through weak van der Waals forces. The significant polarity and ionic character of 1-(pentan-3-yl)hydrazine hydrochloride make it energetically unfavorable to dissolve in these solvents. The strong ion-ion and ion-dipole forces within the salt are much stronger than the potential interactions with non-polar solvent molecules. Therefore, the compound is expected to be poorly soluble to insoluble in non-polar solvents.

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following table presents a qualitative prediction of the solubility of 1-(pentan-3-yl)hydrazine hydrochloride in various classes of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Strong ion-dipole interactions and hydrogen bonding. |

| Polar Aprotic | DMSO, DMF | Moderate to High | Strong dipole-dipole and ion-dipole interactions. |

| Acetone, Acetonitrile | Low to Moderate | Weaker dipole-dipole interactions compared to DMSO. | |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Mismatch in intermolecular forces; strong ionic bonds of the salt are not overcome. |

Standardized Experimental Protocol for Quantitative Solubility Determination

To move from qualitative prediction to quantitative data, a rigorous experimental protocol is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4]

Objective

To quantitatively determine the equilibrium solubility of 1-(pentan-3-yl)hydrazine hydrochloride in a selected range of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

1-(Pentan-3-yl)hydrazine hydrochloride (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow Diagram

Caption: The "Like Dissolves Like" principle applied to the subject compound.

Conclusion

While published quantitative data on the solubility of 1-(pentan-3-yl)hydrazine hydrochloride in organic solvents is scarce, a robust predictive framework can be established based on its amphiphilic molecular structure. It is anticipated to exhibit high solubility in polar protic solvents, moderate to good solubility in polar aprotic solvents, and poor solubility in non-polar solvents. For definitive quantitative data, the standardized shake-flask method detailed in this guide provides a reliable and reproducible approach. A thorough understanding and empirical determination of its solubility profile are paramount for the effective and efficient use of this important chemical intermediate in research and development.

References

-

(Reference not directly cited, but provides context) Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

- Method for determining solubility of a chemical compound.

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

-

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Solubility of organic amine salts. Sciencemadness.org. [Link]

-

1-(pentan-3-yl)hydrazine hydrochloride. MySkinRecipes. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. [Link]

-

Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solubility of Organic Compounds. Chem LibreTexts. [Link]

-

24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

-

3.2 Solubility. Open Oregon Educational Resources. [Link]

-

The Solubility Rules. Kent Chemistry. [Link]

-

TABLE 3-2, Physical and Chemical Properties of Hydrazines. NCBI. [Link]

-

(Reference not directly cited, but provides context) [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine CAS 183871-36-5. Home Sunshine Pharma. [Link]

-

(Reference not directly cited, but provides context) ((2S,3R)-2-(Benzyloxy)pentan-3-yl)hydrazine. Pharmaffiliates. [Link])

-

(Reference not directly cited, but provides context) [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine CAS 183871-36-5. Watson International. [Link]

-

(Reference not directly cited, but provides context) [(2S,3S)-2-(Benzyloxy)pentan-3-yl]hydrazine(2S,3S)-2,3-bis(benzoyloxy)succinate. Pharmacy Research. [Link]

-

1-(pentan-3-yl)hydrazine hydrochloride CAS NO:221024-42-6. LookChem. [Link]

Sources

stability and storage conditions for 1-(Pentan-3-yl)hydrazine hydrochloride

An In-depth Technical Guide to the Stability and Storage of 1-(Pentan-3-yl)hydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(Pentan-3-yl)hydrazine hydrochloride (CAS No: 221024-42-6).[1][2] As a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules, ensuring its integrity is paramount for reproducible research and development outcomes.[3] This document synthesizes information on the chemical properties of alkylhydrazines and hydrochloride salts to offer field-proven insights into handling, storage, and stability assessment. Detailed protocols for stability-indicating analytical methods are provided to empower researchers and drug development professionals with self-validating systems for quality control.

Introduction: Chemical Profile and Significance

1-(Pentan-3-yl)hydrazine hydrochloride is an alkylhydrazine salt with the molecular formula C₅H₁₅ClN₂ and a molecular weight of 138.64 g/mol .[1][3] Its structure, featuring a secondary pentyl group attached to a hydrazine moiety, makes it a versatile building block in organic synthesis. The hydrazine functional group is highly reactive, enabling the formation of various nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[3] The hydrochloride salt form generally enhances the stability and solubility of the parent hydrazine base.

Understanding the stability profile of this compound is critical for several reasons:

-

Quality Control: To ensure the purity and potency of the starting material in synthetic processes.

-

Safety: Hydrazine derivatives can be hazardous, and degradation may produce unknown byproducts with different toxicological profiles.[4][5]

-

Regulatory Compliance: For applications in drug development, stability data is a regulatory requirement to establish re-test periods and shelf-life.[][7]

This guide will delve into the intrinsic and extrinsic factors affecting the stability of 1-(Pentan-3-yl)hydrazine hydrochloride and provide robust methodologies for its assessment.

Intrinsic Stability and Potential Degradation Pathways

The stability of 1-(Pentan-3-yl)hydrazine hydrochloride is governed by the inherent reactivity of the hydrazine group and its interaction with environmental factors.

Oxidative Degradation

Hydrazines are potent reducing agents and are susceptible to oxidation, which is the primary degradation pathway.[5][8] Exposure to atmospheric oxygen can initiate autoxidation, a process often catalyzed by trace metal ions.[8][9]

-

Mechanism: The oxidation of alkylhydrazines can proceed through a free radical mechanism, potentially leading to the formation of diazenes which can further decompose.[10] The initial step is the formation of a hydrazyl radical.[9]

-

Potential Products: Oxidation can lead to the cleavage of the N-N bond, generating pentan-3-amine and nitrogen gas. Incomplete oxidation might yield various byproducts.

Hydrolytic Stability

The hydrochloride salt form is generally stable against hydrolysis. However, the free base, which can be present in equilibrium in non-acidified aqueous solutions, is more reactive. Hydrazines can react with aldehydes and ketones, which might be present as impurities or in the environment, to form hydrazones.[11][12] While the C=N bond of a hydrazone is susceptible to hydrolysis, this is more of a reactivity concern than a direct degradation pathway for the parent compound under normal storage.[12]

Photostability

Aromatic hydrazines are known to be susceptible to photolytic degradation. While 1-(Pentan-3-yl)hydrazine is an alkylhydrazine, exposure to high-energy light, particularly UV radiation, should be considered a potential risk factor that could induce N-N bond cleavage.

Thermal Stability

As a salt, 1-(Pentan-3-yl)hydrazine hydrochloride is expected to be a crystalline solid with a relatively high melting point, contributing to its stability at room temperature. However, like many hydrazine derivatives, it may decompose upon strong heating.[13][14]

The following diagram illustrates the primary anticipated degradation pathways.

Caption: Predicted Degradation Pathways for 1-(Pentan-3-yl)hydrazine HCl.

Recommended Storage and Handling Conditions

Based on the chemical nature of hydrazine derivatives and hydrochloride salts, the following storage and handling protocols are recommended to ensure the long-term stability of 1-(Pentan-3-yl)hydrazine hydrochloride.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] Some suppliers suggest room temperature.[3] For long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes thermal degradation and slows down oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation by atmospheric oxygen, a primary degradation route for hydrazines.[15] |

| Light | Store in an amber or opaque container. | Protects the compound from potential photolytic degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass or a suitable plastic). | Prevents contamination and exposure to moisture and air.[5][13] |

| Moisture | Protect from moisture. | Hydrazine salts can be hygroscopic. Absorbed water can accelerate degradation, especially in the presence of catalysts. |

Handling Procedures

Due to the potential hazards associated with hydrazine compounds, strict safety measures are essential.[4][5]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and metal oxides, as these can cause vigorous or explosive reactions.[4][5][15]

-

Spills: In case of a spill, clean up immediately following established safety protocols for hazardous chemicals.[5]

Experimental Protocols for Stability Assessment

A comprehensive stability study for an active pharmaceutical ingredient (API) or a key intermediate involves subjecting the compound to stress conditions to identify potential degradants and to long-term and accelerated studies to establish a re-test period.[7][17][18]

Forced Degradation (Stress Testing)

Stress testing helps to elucidate degradation pathways and validate the stability-indicating nature of the analytical method.[7][18]

Caption: Workflow for Forced Degradation Studies.

Protocol:

-

Sample Preparation: Prepare stock solutions of 1-(Pentan-3-yl)hydrazine hydrochloride in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.2 M HCl and heat at 60°C for 24-48 hours.

-

Basic: Mix the stock solution with an equal volume of 0.2 M NaOH and heat at 60°C for 24-48 hours.

-

Oxidative: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal: Store the solid compound in an oven at 80°C for 48 hours.

-

Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method (see section 4.3).

Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period under recommended storage conditions.[19]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Protocol:

-

Package the solid 1-(Pentan-3-yl)hydrazine hydrochloride in containers that simulate the proposed packaging for storage and distribution.[7]

-

Place the packaged samples in stability chambers maintained at the conditions specified in the table above.

-

At each time point, remove samples and test for appearance, purity (by HPLC), and any other critical quality attributes.

-

A "significant change" is defined as a failure to meet the established specification.[18]

Stability-Indicating Analytical Method: HPLC-UV/MS

Due to the high reactivity and low UV absorbance of many hydrazines, derivatization is often employed prior to analysis to enhance detection and chromatographic performance.[20][21][22]

Protocol: Derivatization and HPLC Analysis

-

Derivatizing Agent: Prepare a solution of a suitable carbonyl compound, such as acetone or a UV-active aldehyde (e.g., 4-nitrobenzaldehyde), in a suitable diluent.[11][20] Acetone is often used as it can also serve as the sample diluent.[22]

-

Derivatization:

-

Accurately weigh about 10 mg of the 1-(Pentan-3-yl)hydrazine hydrochloride sample.

-

Dissolve in the derivatizing agent solution (e.g., 10 mL of acetone).

-

Allow the reaction to proceed for at least 15-30 minutes at room temperature to form the stable hydrazone derivative.

-

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

-

Flow Rate: 1.0 mL/min

-

Detector: UV at a wavelength appropriate for the derivative (e.g., ~280 nm for a nitrobenzaldehyde derivative) and/or Mass Spectrometry (MS) for peak identification and purity assessment.

-

Injection Volume: 10 µL

-

-

Validation: The method must be validated to demonstrate it is "stability-indicating." This involves showing that the peak for the parent compound derivative is well-resolved from any peaks corresponding to degradation products formed during the forced degradation studies.

Conclusion

1-(Pentan-3-yl)hydrazine hydrochloride is a valuable synthetic intermediate whose stability is crucial for its effective use. The primary degradation pathway is oxidation, which can be effectively mitigated by storing the compound in a cool, dry place, under an inert atmosphere, and protected from light. This guide provides a framework for understanding its stability profile and offers detailed protocols for its storage, handling, and analytical assessment. By implementing these scientifically grounded procedures, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important chemical compound.

References

-

1-(PENTAN-3-YL)HYDRAZINE HYDROCHLORIDE | 221024-42-6. INDOFINE Chemical Company. [Link]

-

Safety and Handling of Hydrazine. DTIC. [Link]

-

1-(pentan-3-yl)hydrazine hydrochloride. MySkinRecipes. [Link]

-

Carbon radicals in the metabolism of alkyl hydrazines. PubMed. [Link]

-

POTENTIAL FOR HUMAN EXPOSURE. ATSDR. [Link]

-

ANALYTICAL METHODS. ATSDR. [Link]

-

Hydrazine. Wikipedia. [Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

-

Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. [Link]

-

Advice on storing/handling hydrazine : r/chemistry. Reddit. [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]

-

[Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. PubMed. [Link]

- The method that derivatization HPLC methods determine hydrazine hydrate.

-

A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]

-

Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority, Ghana. [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. E-Health, Ministry of Health, Cambodia. [Link]

-

The chemical and biochemical degradation of hydrazine. DTIC. [Link]

-

Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]

Sources

- 1. 1-(PENTAN-3-YL)HYDRAZINE HYDROCHLORIDE | 221024-42-6 | INDOFINE Chemical Company [indofinechemical.com]

- 2. 1-(pentan-3-yl)hydrazine hydrochloride | 221024-42-6 [chemicalbook.com]

- 3. 1-(pentan-3-yl)hydrazine hydrochloride [myskinrecipes.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carbon radicals in the metabolism of alkyl hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. arxada.com [arxada.com]

- 16. reddit.com [reddit.com]

- 17. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 19. edaegypt.gov.eg [edaegypt.gov.eg]

- 20. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 22. sielc.com [sielc.com]

Technical Guide to the Safe Handling of 1-(Pentan-3-yl)hydrazine Hydrochloride

Preamble: This document provides a comprehensive safety and handling guide for 1-(Pentan-3-yl)hydrazine hydrochloride. As detailed Safety Data Sheet (SDS) information for this specific compound (CAS 221024-42-6) is not extensively published, this guide has been constructed by leveraging expert analysis of its chemical structure and by extrapolating critical safety data from well-characterized structural analogs, namely hydrazine salts like hydrazine hydrate and hydrazine dihydrochloride. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals. The fundamental principle guiding this document is that the presence of the hydrazine moiety necessitates the highest level of safety precautions. Users must always consult the specific SDS provided by their supplier before commencing any work.

Section 1: Chemical Identification and Properties

1-(Pentan-3-yl)hydrazine hydrochloride is an organic intermediate primarily used in the synthesis of pharmaceuticals and heterocyclic compounds.[1] Its reactivity, stemming from the hydrazine functional group, makes it a valuable building block but also a significant safety concern.[1]

| Identifier | Value | Source |

| Chemical Name | 1-(Pentan-3-yl)hydrazine hydrochloride | [1][2][3] |

| CAS Number | 221024-42-6 | [1][2][3] |

| Molecular Formula | C₅H₁₅ClN₂ | [1][2][3] |

| Molecular Weight | 138.64 g/mol | [1][2][3] |

| MDL Number | MFCD14583114 | [1][3] |

Physical and Chemical Properties (Inferred)

Specific physical data for 1-(Pentan-3-yl)hydrazine hydrochloride is limited. However, based on related hydrazine compounds, the following characteristics can be anticipated.

| Property | Value (Based on Hydrazine Analogs) | Source |

| Appearance | Likely a colorless to light-colored solid or liquid. | [4] |

| Odor | Probable ammoniacal or fishy odor. | [4] |

| Solubility | Expected to be soluble in water. | [4][5] |

| Stability | Chemically stable under standard ambient conditions (room temperature).[6][7][8] | |

| Reactivity | Reacts with oxidizing agents. Forms explosive mixtures with air on intense heating.[6][8][9] |

Section 2: Comprehensive Hazard Analysis

Due to the hydrazine functional group, this compound must be treated as highly hazardous. The following GHS classifications are inferred from potent analogs like hydrazine hydrate and hydrazine dihydrochloride.[6][7][9]

GHS Hazard Classification (Probable)

| Hazard Class | Category | Pictogram | Hazard Statement |

| Acute Toxicity, Inhalation | Category 2 or 3 | 💀 | H330: Fatal if inhaled / H331: Toxic if inhaled.[6][7][8] |

| Acute Toxicity, Dermal | Category 3 | 💀 | H311: Toxic in contact with skin.[6][7][9] |

| Acute Toxicity, Oral | Category 3 or 4 | 💀 | H301: Toxic if swallowed / H302: Harmful if swallowed.[6][7][9] |

| Skin Corrosion | Category 1B | corrosive | H314: Causes severe skin burns and eye damage.[6][8][9] |

| Serious Eye Damage | Category 1 | corrosive | H318: Causes serious eye damage.[9] |

| Skin Sensitization | Category 1 | exclamation mark | H317: May cause an allergic skin reaction.[6][7][8][9] |

| Carcinogenicity | Category 1B | health hazard | H350: May cause cancer.[6][7][8][9] |

| Aquatic Hazard (Acute) | Category 1 | environment | H400: Very toxic to aquatic life.[7][9][10] |

| Aquatic Hazard (Chronic) | Category 1 | environment | H410: Very toxic to aquatic life with long lasting effects.[6][7][9][10] |

Core Hazard Statements (H-Statements)

Precautionary Measures (P-Statements) - A Summary

-

Prevention (P2xx): Obtain special instructions before use.[6][7][8] Do not handle until all safety precautions have been read and understood.[6][7][8] Do not breathe mist or vapors.[6][10] Wash skin thoroughly after handling.[6][7][8] Do not eat, drink or smoke when using this product.[6][7][8] Use only outdoors or in a well-ventilated area.[6][7][8] Avoid release to the environment.[6][7][8] Wear comprehensive protective gloves, clothing, eye, and face protection.[6][7][8] Wear respiratory protection.[6][8]

-

Response (P3xx): In case of any exposure (swallowed, skin, eyes, inhaled), seek immediate medical advice/attention.[7][11] If on skin, take off immediately all contaminated clothing and rinse skin with water/shower.[6][8] If in eyes, rinse cautiously with water for several minutes; remove contact lenses and continue rinsing.[6][8] If inhaled, remove person to fresh air; if breathing stops, apply artificial respiration.[6][8]

-

Storage (P4xx): Store locked up.[6][7][8] Store in a well-ventilated, dry place.[2][6][7][8] Keep container tightly closed.[6][7][8]

-

Disposal (P5xx): Dispose of contents/container to an approved waste disposal plant.[6][7][8]

Section 3: Engineering and Personal Protective Protocols

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is mandatory.

Hierarchy of Controls

The most effective safety protocols prioritize eliminating or substituting hazards. Since this is not feasible in a research context, the focus must be on engineering controls, administrative controls, and finally, PPE.

Caption: Hierarchy of controls for managing exposure risk.

Mandatory Engineering & Administrative Controls

-

Chemical Fume Hood: All handling of 1-(Pentan-3-yl)hydrazine hydrochloride, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Restricted Access: The handling area should be clearly marked, and access restricted to authorized and trained personnel only.

-

Hygiene Station: An eyewash station and safety shower must be immediately accessible.[12]

Personal Protective Equipment (PPE)

-

Respiratory Protection: For any operations where vapors or aerosols may be generated, a NIOSH-approved respirator is required.[6][8]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contaminated.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[6][13]

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. A chemically resistant apron is also recommended. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][7][8]

Section 4: Emergency Response and First Aid

Immediate and correct response to an exposure is critical. First responders must protect themselves before assisting others.[6][7]

Caption: Emergency first aid workflow following exposure.

First-Aid Protocols

-

Inhalation: Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Call for immediate medical assistance.[8][10]

-

Skin Contact: Instantly remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. A physician must be called immediately.[8][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. An ophthalmologist must be consulted immediately.[8][10]

-

Ingestion: If swallowed, have the victim drink water (maximum two glasses). Do not induce vomiting due to the risk of esophageal perforation.[6][8][9] Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The substance is not combustible itself, but heating can cause the liberation of hazardous vapors like nitrogen oxides and hydrogen chloride gas.[7][11] Forms explosive mixtures with air upon intense heating.[6][8][9] Vapors are heavier than air and may spread along floors.[8][9]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent skin contact.[7][11]

Accidental Release

-

Personal Precautions: Evacuate the area. Do not breathe vapors. Avoid all contact with the substance. Ensure adequate ventilation.[6][7]

-

Containment: Prevent the product from entering drains.[6][7] Cover drains.

-

Cleanup: Use a liquid-absorbent material (e.g., Chemizorb®) to carefully take up the spill.[6] Collect the material in a suitable, closed container for disposal by a licensed professional. Clean the affected area thoroughly.

Section 5: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage Conditions

-

Location: Store in a dry, well-ventilated place.[2][7][8] The storage area must be locked or otherwise accessible only to qualified and authorized personnel.[6][7][8]

-

Temperature: Store at room temperature or as specified by the supplier.[1][2]

-

Incompatibilities: Keep away from strong oxidizing agents and heat sources.

Disposal

-

Disposal of this chemical and its container must be done through an approved waste disposal plant. Do not allow the chemical to enter the environment. Adhere to all federal, state, and local regulations.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-11). Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-04). Sigma-Aldrich.

- 1-(pentan-3-yl)hydrazine hydrochloride - MySkinRecipes. MySkinRecipes.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Sigma-Aldrich.

- 1-(PENTAN-3-YL)HYDRAZINE HYDROCHLORIDE | 221024-42-6 - INDOFINE Chemical Company. INDOFINE Chemical Company.

- 1-(pentan-3-yl)hydrazine hydrochloride | 221024-42-6 - ChemicalBook. (2025-07-16). ChemicalBook.

- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). Sigma-Aldrich.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2024-03-29). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02). Sigma-Aldrich.

- 3,4-Dimethoxybenzaldehyde - SAFETY D

- TABLE 3-2, Physical and Chemical Properties of Hydrazines - NCBI.